molecular formula C20H21N3O B1230426 1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine

1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine

Cat. No. B1230426
M. Wt: 319.4 g/mol
InChI Key: QMQBIGNXUXRHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine is a member of morpholines.

Scientific Research Applications

Synthesis and Chemical Behavior

Quinoline derivatives, including structures similar to 1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine, have been synthesized and studied for various properties. The synthesis of quinolines often involves reactions with different substituents to yield compounds with unique properties. For example, quinolinium salts with different substituents have been synthesized to explore their chemical and spectroscopic behaviors. The reactions and stability of these compounds vary based on the substituents and reaction conditions, revealing the complexity of quinoline chemistry (Batsyts, Ramírez, Casado, Namyslo, & Schmidt, 2018).

Molecular Structure and Conformation

The conformational and molecular structure of quinoline derivatives is of interest due to their applications in various fields. Studies have investigated the conformational behavior and crystal packing of quinoline compounds, highlighting the influence of substituents on the overall structure and behavior of the molecules. These studies are crucial in understanding the molecular interactions and potential applications of these compounds (Sarveswari, Prasath, Mathew, Chopra, Narasimhamurthy, & Vijayakumar, 2012).

Biological and Pharmaceutical Applications

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. Several quinoline compounds have been synthesized and tested against various bacterial and fungal strains, exhibiting significant antimicrobial activity. The structure-activity relationship of these compounds is essential in designing and synthesizing new antimicrobials to combat resistant strains (Patel, Patel, & Chauhan, 2007).

Psychopharmacological Activity

Quinolines have also been investigated for their psychopharmacological activity. Specific derivatives have shown potential antidepressant activity, making them candidates for further studies in the field of mental health and psychopharmacology (Abreu Emmie de, Chandavarkar, Biradar, Bobde S. S., Naik, & Mamledesai, 2019).

Material Science and Other Applications

Electroluminescent Properties

Quinoline derivatives have found applications in the field of material science, particularly in the development of electroluminescent materials. Studies have synthesized and characterized quinoline-based phosphors for their potential use in organic light-emitting diodes (OLEDs). These compounds exhibit promising properties such as good thermal stability and bright emission in the blue region, making them suitable candidates for electroluminescent devices (Dahule, Thejokalyani, & Dhoble, 2015).

properties

Product Name

1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

1-methyl-N-(4-morpholin-4-ylphenyl)quinolin-2-imine

InChI

InChI=1S/C20H21N3O/c1-22-19-5-3-2-4-16(19)6-11-20(22)21-17-7-9-18(10-8-17)23-12-14-24-15-13-23/h2-11H,12-15H2,1H3

InChI Key

QMQBIGNXUXRHPE-UHFFFAOYSA-N

SMILES

CN1C(=NC2=CC=C(C=C2)N3CCOCC3)C=CC4=CC=CC=C41

Canonical SMILES

CN1C(=NC2=CC=C(C=C2)N3CCOCC3)C=CC4=CC=CC=C41

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine
Reactant of Route 2
Reactant of Route 2
1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine
Reactant of Route 3
Reactant of Route 3
1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine
Reactant of Route 4
1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine
Reactant of Route 5
1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine
Reactant of Route 6
1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.